molecular formula C12H17NO2 B14734217 Methyl 3-[4-(ethylamino)phenyl]propanoate CAS No. 6272-69-1

Methyl 3-[4-(ethylamino)phenyl]propanoate

Cat. No.: B14734217
CAS No.: 6272-69-1
M. Wt: 207.27 g/mol
InChI Key: GOUMQCWTAVTJLD-UHFFFAOYSA-N
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Description

Methyl 3-[4-(ethylamino)phenyl]propanoate is an organic compound with the molecular formula C12H17NO2 It is a derivative of propanoic acid and features an ethylamino group attached to a phenyl ring, which is further connected to a propanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[4-(ethylamino)phenyl]propanoate typically involves the esterification of 3-[4-(ethylamino)phenyl]propanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

[ \text{3-[4-(ethylamino)phenyl]propanoic acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[4-(ethylamino)phenyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: 3-[4-(ethylamino)phenyl]propanoic acid.

    Reduction: 3-[4-(ethylamino)phenyl]propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[4-(ethylamino)phenyl]propanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-[4-(ethylamino)phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethylamino group can form hydrogen bonds or electrostatic interactions with active sites, influencing the compound’s biological activity. The ester group may undergo hydrolysis, releasing the active phenylpropanoic acid derivative.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-phenylpropanoate: Similar structure but lacks the ethylamino group.

    Methyl 3-[4-(aminomethyl)phenyl]propanoate: Contains an aminomethyl group instead of an ethylamino group.

    Methyl 3-[4-(propan-2-yl)phenyl]propanoate: Features a propan-2-yl group instead of an ethylamino group.

Uniqueness

Methyl 3-[4-(ethylamino)phenyl]propanoate is unique due to the presence of the ethylamino group, which can significantly influence its chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

6272-69-1

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

methyl 3-[4-(ethylamino)phenyl]propanoate

InChI

InChI=1S/C12H17NO2/c1-3-13-11-7-4-10(5-8-11)6-9-12(14)15-2/h4-5,7-8,13H,3,6,9H2,1-2H3

InChI Key

GOUMQCWTAVTJLD-UHFFFAOYSA-N

Canonical SMILES

CCNC1=CC=C(C=C1)CCC(=O)OC

Origin of Product

United States

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